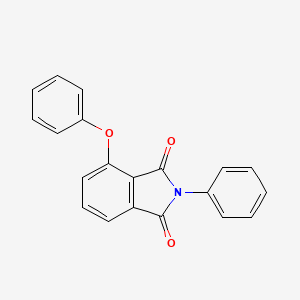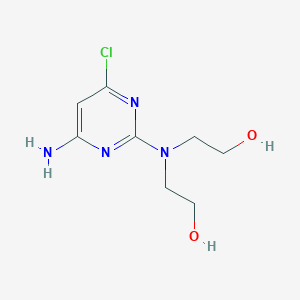![molecular formula C17H14BrNO2 B12902900 N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide CAS No. 920537-54-8](/img/structure/B12902900.png)
N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide is a compound that features a benzofuran ring, which is a fused heterocyclic structure containing both benzene and furan rings. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization of ortho-hydroxyaryl ketones or aldehydes with appropriate reagents.
Introduction of the Bromine Atom: The bromine atom can be introduced via bromination reactions using reagents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Amide Formation: The final step involves the formation of the amide bond by reacting the brominated benzofuran derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzofuran ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the benzofuran ring .
Applications De Recherche Scientifique
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity and leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: The parent compound, which lacks the bromine and amide groups.
2-Bromobenzamide: A simpler compound with only the bromine and amide groups.
N-(2-(Benzofuran-3-yl)ethyl)benzamide: Similar structure but without the bromine atom.
Uniqueness
N-(2-(Benzofuran-3-yl)ethyl)-2-bromobenzamide is unique due to the combination of the benzofuran ring, bromine atom, and amide group. This combination imparts specific chemical and biological properties that are not observed in the simpler related compounds .
Propriétés
Numéro CAS |
920537-54-8 |
|---|---|
Formule moléculaire |
C17H14BrNO2 |
Poids moléculaire |
344.2 g/mol |
Nom IUPAC |
N-[2-(1-benzofuran-3-yl)ethyl]-2-bromobenzamide |
InChI |
InChI=1S/C17H14BrNO2/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
Clé InChI |
UHWWETHQSGJMBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CO2)CCNC(=O)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


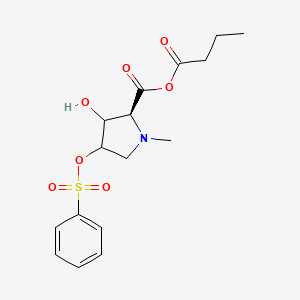
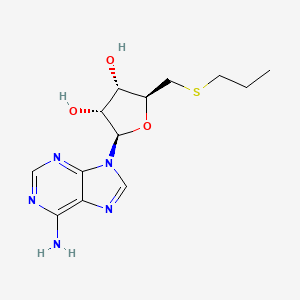


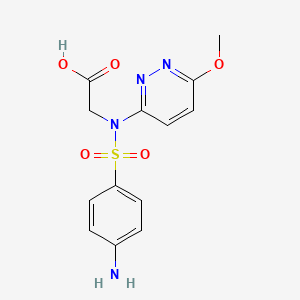

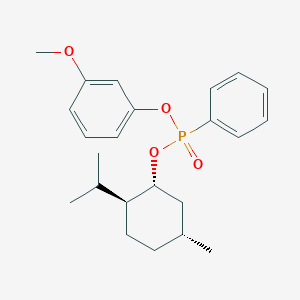
![Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12902866.png)
![Cis-3a-methylhexahydroisoxazolo[2,3-b][1,2]oxazine-2-carbonitrile](/img/structure/B12902874.png)

![1-[Ethoxy(phenyl)phosphoryl]ethyl butanoate](/img/structure/B12902882.png)
